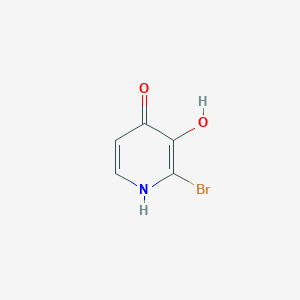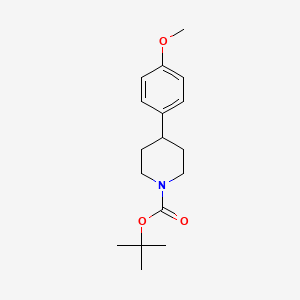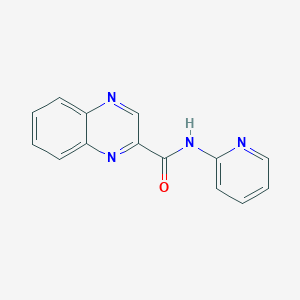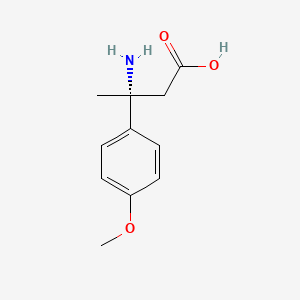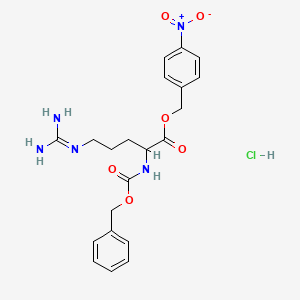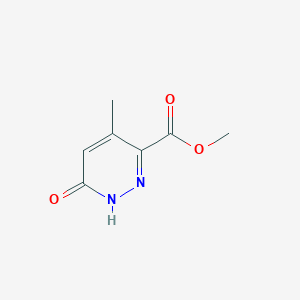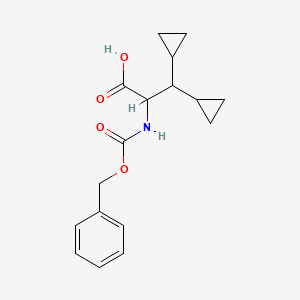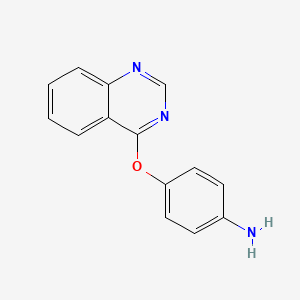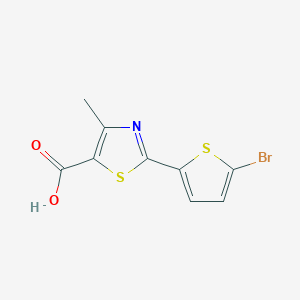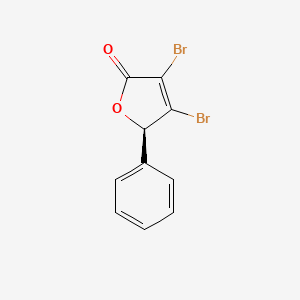
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one is an organic compound characterized by the presence of two bromine atoms, a phenyl group, and a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one typically involves the bromination of a precursor furanone compound. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidative cleavage of the furanone ring can occur under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Reduction: Formation of dihydro-2-phenylfuranone.
Oxidation: Formation of carboxylic acids or diketones.
Scientific Research Applications
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atoms and the furanone ring play a crucial role in its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3,4-dichloro-2-phenyl-2H-furan-5-one
- (2R)-3,4-difluoro-2-phenyl-2H-furan-5-one
- (2R)-3,4-diiodo-2-phenyl-2H-furan-5-one
Uniqueness
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H/t9-/m1/s1 |
InChI Key |
NLXXYDCGRMDFBB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C(=C(C(=O)O2)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


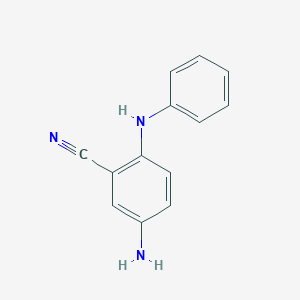
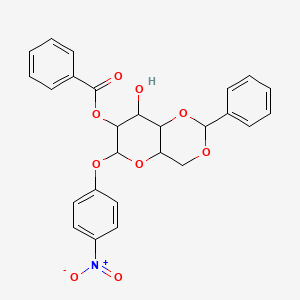

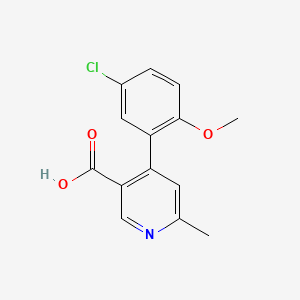
![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)
